2,6-Dimethyl-4-(2,3,4-trimethylbenzenesulfonyl)morpholine
Overview
Description
2,6-Dimethyl-4-(2,3,4-trimethylbenzenesulfonyl)morpholine is an organic compound that belongs to the class of sulfonyl morpholines This compound is characterized by the presence of a morpholine ring substituted with dimethyl groups at positions 2 and 6, and a sulfonyl group attached to a trimethylbenzene moiety
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit significant inhibitory activity against multiple cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit significant inhibitory activity against multiple cell lines . This suggests that the compound may interact with its targets to inhibit their function, leading to a decrease in the viability of the cells.
Biochemical Pathways
Based on the observed antitumor effects, it can be inferred that the compound likely interacts with pathways involved in cell proliferation and survival .
Pharmacokinetics
The molecular weight of the compound is 1151735 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
Similar compounds have been found to exhibit significant inhibitory activity against multiple cell lines , suggesting that the compound may lead to a decrease in cell viability.
Preparation Methods
The synthesis of 2,6-Dimethyl-4-(2,3,4-trimethylbenzenesulfonyl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylmorpholine with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2,6-Dimethyl-4-(2,3,4-trimethylbenzenesulfonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming sulfonamide or sulfonothioate derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,6-Dimethyl-4-(2,3,4-trimethylbenzenesulfonyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Comparison with Similar Compounds
2,6-Dimethyl-4-(2,3,4-trimethylbenzenesulfonyl)morpholine can be compared with other sulfonyl morpholines and related compounds:
2,6-Dimethylmorpholine: Lacks the sulfonyl group and has different chemical reactivity and applications.
4-(2,3,4-Trimethylbenzenesulfonyl)morpholine: Similar structure but without the dimethyl substitutions at positions 2 and 6, leading to different physical and chemical properties.
Sulfonylureas: A class of compounds with a sulfonyl group attached to a urea moiety, used in medicine as antidiabetic agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2,6-dimethyl-4-(2,3,4-trimethylphenyl)sulfonylmorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-10-6-7-15(14(5)13(10)4)20(17,18)16-8-11(2)19-12(3)9-16/h6-7,11-12H,8-9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZITVLJYHWEXED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C(=C(C=C2)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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